2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11284939
InChI: InChI=1S/C25H23N5O3S/c1-2-33-22-15-18(13-14-21(22)31)16-26-27-23(32)17-34-25-29-28-24(19-9-5-3-6-10-19)30(25)20-11-7-4-8-12-20/h3-16,31H,2,17H2,1H3,(H,27,32)/b26-16+
SMILES: CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5 g/mol

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC11284939

Molecular Formula: C25H23N5O3S

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C25H23N5O3S
Molecular Weight 473.5 g/mol
IUPAC Name 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C25H23N5O3S/c1-2-33-22-15-18(13-14-21(22)31)16-26-27-23(32)17-34-25-29-28-24(19-9-5-3-6-10-19)30(25)20-11-7-4-8-12-20/h3-16,31H,2,17H2,1H3,(H,27,32)/b26-16+
Standard InChI Key WSSNJYDCPFXRTB-WGOQTCKBSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O
SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O

Introduction

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines elements of triazole and hydrazide chemistry, which are known for their diverse applications in medicinal chemistry.

Structural Overview

The compound consists of a triazole ring system substituted with two phenyl groups and a sulfanyl group attached to an acetohydrazide moiety. The hydrazide part is further linked to a (3-ethoxy-4-hydroxyphenyl)methylidene group, which adds to its complexity and potential reactivity.

Synthesis Pathway

  • Triazole Formation: The synthesis often begins with the formation of the triazole ring using appropriate precursors.

  • Sulfanyl Group Introduction: The sulfanyl group is introduced to form the triazole derivative.

  • Hydrazide Formation: The hydrazide part is synthesized separately and then linked to the triazole derivative.

  • Final Coupling: The final step involves coupling the hydrazide with the (3-ethoxy-4-hydroxyphenyl)methylidene group.

Biological Activities

Compounds with similar structures have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole and hydrazide moieties can contribute to these activities by interacting with biological targets.

Antimicrobial Activity

  • Mechanism: The compound may inhibit microbial enzymes or disrupt cell membranes.

  • Potential Targets: Bacterial and fungal pathogens.

Anticancer Activity

  • Mechanism: Possible interference with DNA replication or cell cycle progression.

  • Potential Targets: Cancer cell lines.

Research Findings

Recent studies have focused on the design, synthesis, and evaluation of compounds with similar structures for their therapeutic potential. While specific data on this exact compound may be limited, related compounds have shown encouraging results in preclinical trials.

Data from Related Compounds

Compound StructureBiological ActivityReference
Triazole HydrazidesAntimicrobial, Antifungal
Phenyl Substituted HydrazidesAnticancer
Ethoxyphenyl DerivativesAnti-inflammatory

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